(3R)-3-[2-(methylthio)ethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Overview
Description
(3R)-3-[2-(methylthio)ethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is a compound belonging to the benzodiazepine family Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-[2-(methylthio)ethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzophenone and ethyl acetoacetate.
Cyclization: The key step involves the cyclization of these starting materials under acidic or basic conditions to form the benzodiazepine core.
Functionalization: Subsequent functionalization steps introduce the 2-(methylthio)ethyl group at the 3-position of the benzodiazepine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-[2-(methylthio)ethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the benzodiazepine core or the side chains.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Solvents: Reactions are typically carried out in solvents such as ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
(3R)-3-[2-(methylthio)ethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R)-3-[2-(methylthio)ethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to benzodiazepine receptors in the central nervous system, modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA).
Pathways Involved: By enhancing the inhibitory effects of GABA, the compound can produce sedative, anxiolytic, and anticonvulsant effects.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.
Lorazepam: Known for its use in treating anxiety and insomnia.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
(3R)-3-[2-(methylthio)ethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is unique due to its specific functional groups, which may confer distinct pharmacological properties compared to other benzodiazepines. Its methylthioethyl group, in particular, may influence its binding affinity and metabolic stability.
Properties
IUPAC Name |
(3R)-3-(2-methylsulfanylethyl)-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-17-7-6-10-12(16)13-9-5-3-2-4-8(9)11(15)14-10/h2-5,10H,6-7H2,1H3,(H,13,16)(H,14,15)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUGDXQJTRCWPS-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC1C(=O)NC2=CC=CC=C2C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H]1C(=O)NC2=CC=CC=C2C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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